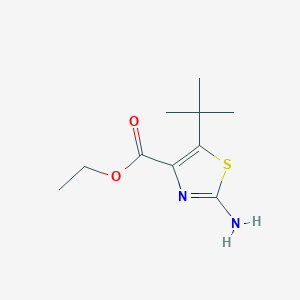

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

ethyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)15-9(11)12-6/h5H2,1-4H3,(H2,11,12) |

InChI Key |

DMURGDABYIUUTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate typically involves the reaction of tert-butylamine with ethyl 2-bromo-2-thiazoline-4-carboxylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) : Produces sulfoxide derivatives.

-

Potassium permanganate (KMnO₄) : Leads to sulfone formation under stronger conditions.

Example Reaction:

Reaction outcomes depend on solvent polarity and temperature, with sulfoxides typically forming at room temperature.

Reduction Reactions

The ethoxycarbonyl group and thiazole ring can be reduced using:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the ester to a primary alcohol.

-

Catalytic hydrogenation (H₂/Pd-C) : Partially saturates the thiazole ring.

Key Product:

Nucleophilic Substitution

The electron-deficient C2 position of the thiazole ring facilitates nucleophilic substitution.

| Reagent | Product | Conditions |

|---|---|---|

| Ammonia | 2-Amino substituted derivatives | Ethanol, reflux |

| Alkoxides | 2-Alkoxy thiazoles | Polar aprotic solvents |

Mechanism:

The reaction proceeds via a two-step process involving deprotonation at C2 followed by nucleophilic attack .

Condensation Reactions

The ester group participates in condensation with nucleophiles:

-

Hydrazine (NH₂NH₂) : Forms hydrazide derivatives.

Example:

Halogenation

Electrophilic bromination at the C5 position is achievable using bromine in acetic acid :

Procedure:

-

Dissolve the compound in glacial acetic acid.

-

Add bromine dropwise at 80°C for 90 minutes.

-

Isolate the brominated product via crystallization.

Product:

\text{Ethyl 5-bromo-2-amino-4-(tert-butyl)thiazole-4-carboxylate} \quad (\text{Yield: ~70%})[6]

Cross-Coupling Reactions

The brominated derivative (from Reaction 5) serves as a substrate for Suzuki-Miyaura couplings.

General Scheme:

Structural Insights from Crystallography

X-ray diffraction studies confirm the planar thiazole ring and spatial orientation of substituents, critical for predicting reactivity :

-

Bond lengths : C–S = 1.74 Å, C–N = 1.32 Å.

-

Dihedral angles : tert-butyl group introduces steric hindrance, affecting reaction kinetics .

Reaction Optimization Considerations

-

Solvent effects : Ethanol or DMF enhances nucleophilic substitution rates .

-

Temperature : Oxidation and bromination require elevated temperatures (>60°C) .

This compound’s modular reactivity makes it valuable for synthesizing bioactive molecules or functional materials, though yields and selectivity depend heavily on reaction conditions .

Scientific Research Applications

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with key analogs, focusing on substituent positions, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparisons

*XLogP3 values estimated based on substituent contributions.

Key Observations:

- Steric Effects: The tert-butyl group at position 5 introduces significant steric hindrance, which may slow metabolic degradation compared to smaller substituents (e.g., methyl in Ethyl 2-amino-5-methylthiazole-4-carboxylate) .

- Heterocycle Core : Replacement of thiazole with pyrazole (e.g., Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate) alters electronic properties, reducing sulfur-mediated interactions in biological systems .

Biological Activity

Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate is a compound belonging to the aminothiazole family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the compound's biological activity through a review of recent research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with an ethyl carboxylate and a tert-butyl group. The chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-aminothiazoles exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 0.78 | Induces apoptosis via caspase activation |

| A2780 (Ovarian) | Not specified | G0/G1 cell cycle arrest |

| A375 (Melanoma) | Not specified | Promotes apoptotic cell death |

In particular, the compound has shown potential in inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Case Study: K562 Cells

In a notable study, the compound was tested on K562 leukemia cells, where it demonstrated an IC50 value of 0.78 µM. Mechanistic studies indicated that it inhibited the interaction between Hec1 and Nek2, leading to cell cycle arrest and apoptosis . This highlights the potential for developing targeted therapies based on this compound.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds within the aminothiazole class have shown activity against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| E. coli | Inhibitory |

| S. aureus | Inhibitory |

| A. niger | Inhibitory |

These findings suggest that derivatives of this compound could serve as potential leads for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of ethyl 5-tert-butyl-2-aminothiazole derivatives indicates that modifications to the thiazole ring significantly affect biological activity. For instance, substituents at specific positions can enhance potency against cancer cells or improve selectivity for microbial targets.

Key Findings from SAR Studies:

- Aliphatic vs. Aromatic Substituents : Aromatic substitutions generally enhance antitumor activity compared to aliphatic ones.

- Chain Length : The introduction of longer aliphatic chains has been correlated with increased cytotoxicity against certain cancer cell lines .

- Functional Groups : The presence of electron-withdrawing groups has been shown to improve antimicrobial activity .

Q & A

Basic: What are the key considerations for synthesizing Ethyl 5-tert-butyl-2-aminothiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with ethyl 2-aminothiazole-4-carboxylate derivatives. A common approach includes introducing the tert-butyl group via tert-butoxycarbonyl (Boc) protection. For example, reacting ethyl 2-amino-thiazole-4-carboxylate with tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization requires monitoring reaction parameters:

- Temperature : Low temperatures (0–5°C) minimize side reactions during Boc protection.

- Solvent : Use polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.

Characterize intermediates via ¹H/¹³C NMR and HPLC to confirm structural integrity .

Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.3 ppm, ester carbonyl at δ ~165–170 ppm) and confirms regiochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₈N₂O₂S) .

Advanced: How can X-ray crystallography resolve the compound’s three-dimensional structure, and what software is recommended for data refinement?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. Key steps:

- Crystallization : Use solvent vapor diffusion (e.g., DCM/hexane) to grow suitable crystals.

- Data Collection : Synchrotron radiation or in-house diffractometers (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement : Employ SHELXL for structure solution and refinement. The software handles disorder modeling (e.g., tert-butyl group rotamers) and hydrogen-bonding networks .

Advanced: What methodologies are used to evaluate its biological activity, particularly enzyme inhibition?

- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, MAPK) in a fluorescence-based ADP-Glo™ assay. Pre-incubate the compound (1–100 µM) with kinase and ATP, then quantify residual ATP levels .

- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes to kinase active sites. Compare results with crystallographic data from related thiazole derivatives .

Advanced: How can computational modeling predict its pharmacokinetic properties and target interactions?

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions using molecular descriptors (e.g., LogP, topological polar surface area) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA methods) .

Advanced: How should reactive intermediates (e.g., Boc-protected amines) be stabilized during synthesis?

- Protection/Deprotection : Use Boc groups for amine protection under acidic conditions (TFA/DCM) to prevent undesired nucleophilic reactions .

- Low-Temperature Quenching : Add ice-cold water to terminate reactions and precipitate intermediates.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid hydrolysis of sensitive intermediates .

Data Contradiction: How can conflicting reports on biological activity (e.g., varying IC₅₀ values) be reconciled?

- Assay Standardization : Ensure consistent protocols (e.g., ATP concentration, incubation time).

- Structural Confirmation : Verify compound identity via NMR and HRMS to rule out batch variability .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay-specific factors (e.g., cell line differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.